Canagliflozin Impurity 6

Overview

Description

Canagliflozin is an anti-diabetic medication used to improve blood sugar control in people with type 2 diabetes . It’s not recommended for type 1 diabetes . There are various impurities related to Canagliflozin, including different isomers and derivatives .

Synthesis Analysis

The synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of the starting material serve as a potential source of undesired isomeric impurities in the final API .Molecular Structure Analysis

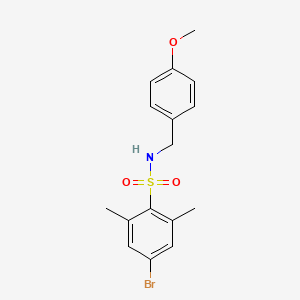

The molecular structure of Canagliflozin and its impurities can be complex, with various isomers and derivatives . For example, the molecular formula of Canagliflozin is C24H25FO5S .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Canagliflozin and its impurities can be complex and require careful analysis . The separation of Canagliflozin and its isomeric impurities from its other impurities has been demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of Canagliflozin and its impurities can be analyzed using various techniques . For example, the ACQUITY UPC2 System has been used for method screening and scale-up .Scientific Research Applications

Analytical Chemistry

In analytical chemistry, Canagliflozin Impurity 6 is used to develop and validate analytical methods. It serves as a standard for calibrating instruments and ensuring the accuracy of assays that measure canagliflozin levels in pharmaceutical products .

Clinical Research

Canagliflozin Impurity 6: is significant in clinical research, where it is used to monitor the stability and potency of canagliflozin during clinical trials. Its identification and quantification are vital for the drug’s approval process and post-marketing surveillance .

Drug Development

In drug development, Canagliflozin Impurity 6 is utilized to study the synthesis routes of canagliflozin. It helps in optimizing the manufacturing process to minimize the presence of impurities and enhance the yield of the active pharmaceutical ingredient .

Diabetes Treatment

Canagliflozin Impurity 6: is indirectly involved in diabetes treatment as its control is necessary to ensure the therapeutic efficacy of canagliflozin. It is crucial for the drug’s regulatory compliance and patient safety .

Biochemistry

In biochemistry, Canagliflozin Impurity 6 is used to understand the interaction of canagliflozin with biological systems. It aids in the investigation of the drug’s metabolic pathways and its effects on cellular processes .

Mechanism of Action

Target of Action

Canagliflozin Impurity 6, like Canagliflozin, primarily targets the sodium-glucose co-transporter 2 (SGLT2) found in the proximal tubules of the kidney . This transporter is responsible for reabsorbing filtered glucose from the renal tubular lumen back into the bloodstream .

Mode of Action

Canagliflozin Impurity 6, as an SGLT2 inhibitor, blocks the reabsorption of glucose by the kidneys, leading to the excretion of glucose in the urine . This results in a decrease in blood glucose levels, which is beneficial for managing hyperglycemia in type 2 diabetes mellitus .

Biochemical Pathways

The inhibition of SGLT2 by Canagliflozin Impurity 6 affects several biochemical pathways. Primarily, it disrupts the normal function of the renal glucose reabsorption pathway, leading to increased urinary glucose excretion . This action indirectly affects other metabolic pathways, such as lipid metabolism and insulin signaling, by reducing hyperglycemia and improving insulin sensitivity .

Result of Action

The primary molecular effect of Canagliflozin Impurity 6 is the inhibition of SGLT2, leading to decreased renal glucose reabsorption and increased urinary glucose excretion . At the cellular level, this can lead to changes in kidney cell function and potentially beneficial effects on pancreatic beta-cell function due to decreased glucotoxicity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

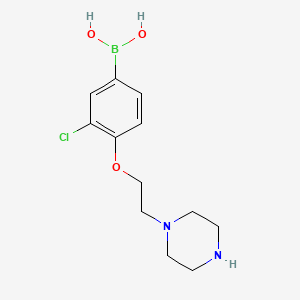

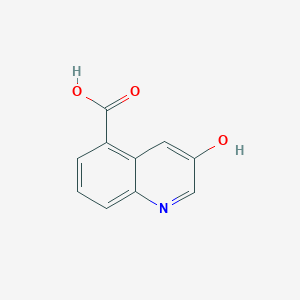

2-(1,2-dihydroxyethyl)-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPSHXQANWMHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)

![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)